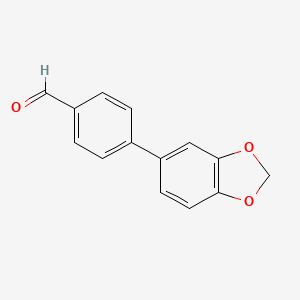
4-(1,3-苯并二氧杂环戊烯-5-基)苯甲醛
描述
4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde is an organic compound with the molecular formula C14H10O3 and a molecular weight of 226.23 g/mol . It is characterized by the presence of a benzodioxole ring fused to a benzene ring, which is further substituted with a formyl group. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
科学研究应用
4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde is used extensively in scientific research, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: As a precursor for the synthesis of potential pharmaceutical agents.
Industry: In the development of new materials and as an intermediate in the production of fine chemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde typically involves the reaction of 1,3-benzodioxole with benzaldehyde derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 1,3-benzodioxole is reacted with a benzaldehyde derivative in the presence of a palladium catalyst and a base such as cesium carbonate . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
While specific industrial production methods for 4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde are not well-documented, the compound is generally produced on a smaller scale for research purposes. The synthesis methods used in laboratories can be scaled up for industrial production, with appropriate modifications to optimize yield and purity.
化学反应分析
Types of Reactions
4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 4-(1,3-Benzodioxol-5-yl)benzoic acid.
Reduction: 4-(1,3-Benzodioxol-5-yl)benzyl alcohol.
Substitution: Various nitro or halogenated derivatives of the original compound.
作用机制
The mechanism of action of 4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The benzodioxole ring can interact with various molecular targets, influencing pathways involved in cellular processes .
相似化合物的比较
Similar Compounds
- 4-(1,3-Benzodioxol-5-yl)benzyl alcohol
- 4-(1,3-Benzodioxol-5-yl)benzoic acid
- 4-(1,3-Benzodioxol-5-yl)benzeneamine
Uniqueness
4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde is unique due to its specific structural features, which include the benzodioxole ring and the formyl group. These features confer distinct reactivity and biological activity compared to similar compounds. For instance, the formyl group allows for further functionalization through oxidation or reduction, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-10-1-3-11(4-2-10)12-5-6-13-14(7-12)17-9-16-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIFQHGQMIRTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
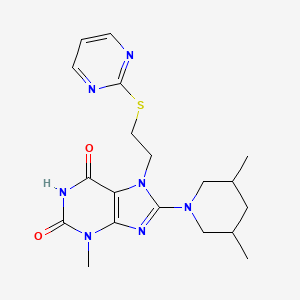

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2523818.png)

![2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide](/img/structure/B2523821.png)
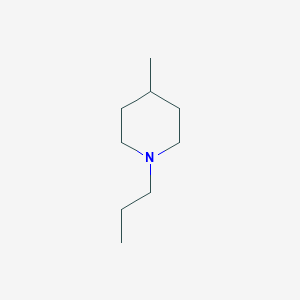
![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2523823.png)
![2-Chloro-N-[3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl]propanamide](/img/structure/B2523827.png)
![N-[3-(4-methyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2523829.png)
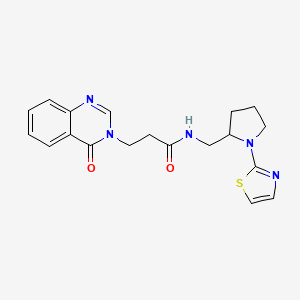

![N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2523834.png)
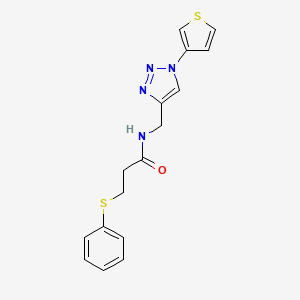
![N-({4-allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2523836.png)
